benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate

Lipophilicity Drug Design LogP

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate (CAS 1251020-31-1) is a nitrogen-containing heterobicyclic building block widely employed in medicinal chemistry as a key intermediate for constructing the constrained 3-azabicyclo[3.1.0]hexane scaffold. This scaffold is a core pharmacophore in several marketed and investigational hepatitis C virus (HCV) NS3/4A serine protease inhibitors, including boceprevir and narlaprevir.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 1251020-31-1
Cat. No. B2385073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate
CAS1251020-31-1
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESC1C2C1(CNC2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C13H16N2O2/c16-12(15-13-6-11(13)7-14-9-13)17-8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16)
InChIKeyFFNNFPWKLKSVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate (CAS 1251020-31-1): Key Intermediate for HCV Protease Inhibitor Synthesis


Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate (CAS 1251020-31-1) is a nitrogen-containing heterobicyclic building block widely employed in medicinal chemistry as a key intermediate for constructing the constrained 3-azabicyclo[3.1.0]hexane scaffold [1]. This scaffold is a core pharmacophore in several marketed and investigational hepatitis C virus (HCV) NS3/4A serine protease inhibitors, including boceprevir and narlaprevir [2][3]. The compound features a benzyl carbamate (Cbz) protecting group, which is strategically used to mask the primary amine during multistep synthetic sequences [1].

Why Generic Substitution of Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate with Boc Analogs Is Not Feasible


In multistep organic synthesis, the choice of protecting group is non-arbitrary and dictates the viability of downstream transformations. Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate incorporates a Cbz group, which is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group commonly found on analogous intermediates such as tert-butyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate (CAS 204991-14-0) . This orthogonality is critical: the strained cyclopropane ring in the 3-azabicyclo[3.1.0]hexane system is prone to acid-catalyzed rearrangements and ring-opening . Consequently, a Boc-protected intermediate cannot survive the acidic conditions required for its own deprotection, making the Cbz-protected variant indispensable for synthetic routes requiring acid stability or orthogonal deprotection strategies. Substituting a Cbz building block with its Boc counterpart can lead to premature deprotection, undesired side reactions, and significant yield loss, directly impacting the cost and feasibility of downstream drug candidate production [1].

Quantitative Differentiation Guide: Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate vs. Alternative Protecting Group Analogs


Comparative LogP and Lipophilicity: Benzyl Carbamate Enhances Membrane Permeability vs. Boc Analog

The benzyl carbamate (Cbz) group confers higher lipophilicity to the 3-azabicyclo[3.1.0]hexane core compared to the tert-butyl carbamate (Boc) analog. This difference is critical for tuning the physicochemical properties of drug candidates during lead optimization [1]. The increased lipophilicity can improve passive membrane permeability, a key parameter for oral bioavailability and blood-brain barrier penetration [2].

Lipophilicity Drug Design LogP ADME

Comparative Molecular Weight and Bulk: Benzyl Analog Offers Greater Scaffold Diversity vs. tert-Butyl

The benzyl carbamate analog (CAS 1251020-31-1) possesses a significantly higher molecular weight compared to its tert-butyl counterpart, providing a more substantial and rigid scaffold for fragment growing and lead optimization strategies [1]. This increased mass and aromatic character can influence target binding through enhanced hydrophobic interactions [2].

Molecular Weight Scaffold Diversity Fragment-Based Drug Design

Commercial Availability and Minimum Purity Specifications: Direct Procurement-Ready Data vs. Boc Analog

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is readily available from multiple reputable vendors with defined minimum purity specifications, enabling direct procurement without the need for in-house synthesis and purification [1]. This is critical for ensuring batch-to-batch consistency in research and development workflows.

Procurement Purity Quality Control Vendor Comparison

Optimal Application Scenarios for Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate (CAS 1251020-31-1) in Drug Discovery and Development


Synthesis of Acid-Sensitive HCV NS3/4A Protease Inhibitor Intermediates

The Cbz-protected 3-azabicyclo[3.1.0]hexane core is the preferred building block for synthesizing intermediates en route to boceprevir and second-generation HCV protease inhibitors [1]. The acid-labile cyclopropane ring remains intact under the hydrogenolytic deprotection conditions required to remove the Cbz group, a step that would be incompatible with a Boc-protected analog [2].

Fragment-Based Drug Discovery Targeting Lipophilic Binding Pockets

Medicinal chemists can leverage the enhanced lipophilicity (XLogP3 = 1.1) and larger molecular footprint of this benzyl carbamate derivative to explore hydrophobic interactions in target binding sites [3]. This is particularly advantageous in fragment growing campaigns where increased lipophilicity correlates with improved ligand efficiency for hydrophobic enzyme pockets [4].

Large-Scale Medicinal Chemistry and Parallel Synthesis Workflows

The commercial availability of this compound at consistent purity (≥97%) from multiple vendors [5] ensures reliable supply for high-throughput synthesis and structure-activity relationship (SAR) studies. This eliminates the need for in-house synthesis and quality control, accelerating the hit-to-lead optimization phase in drug discovery projects [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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